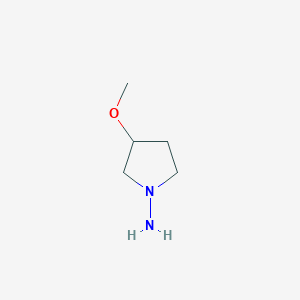

3-Methoxypyrrolidin-1-amine

概要

説明

Synthesis Analysis

While specific synthesis methods for 3-Methoxypyrrolidin-1-amine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

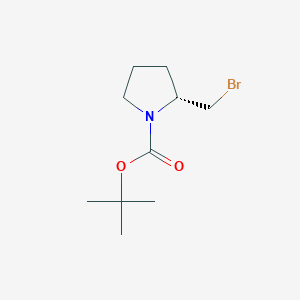

The molecular structure of this compound consists of a five-membered pyrrolidine ring with a methoxy group attached. The nitrogen atom in the ring can form a hydrogen bond, contributing to the molecule’s reactivity .

Physical And Chemical Properties Analysis

Amines, including this compound, are known to act as weak organic bases . They have the ability to accept a proton due to the lone pair of electrons on the nitrogen atom .

科学的研究の応用

Antifungal Activity

- Design and Synthesis for Antifungal Agents : Research by (Dascălu et al., 2020) explored the antifungal potential of compounds derived from Pterolactam, a relative of 3-Methoxypyrrolidin-1-amine. This study found that some of these compounds showed promising antifungal activities against various strains.

Synthesis and Chemical Transformations

- Ring-Closing Iodoamination : (Davies et al., 2012) discussed the synthesis of polysubstituted pyrrolidines, which includes methodologies relevant to this compound. Their findings contribute to the asymmetric synthesis of complex organic compounds.

- Total Synthesis of Prodigiosin : The study by (Wasserman & Lombardo, 1989) utilized primary amines like this compound for synthesizing hydroxypyrroles, aiding in the synthesis of prodigiosin, a natural product with potential applications.

- Synthesis of N-Acceptor-Substituted Dihydropyrrols : In research conducted by (Bach & Brummerhop, 1999), this compound derivatives were synthesized, expanding the scope of organic synthesis methodologies.

Bioactive Compounds Synthesis

- Synthesis of Trans N-Substituted Pyrrolidine Derivatives : (Prasad et al., 2021) synthesized a library of N-substituted pyrrolidine derivatives using this compound, highlighting its role in developing bioactive compounds.

- Chiral Auxiliaries in Synthesis : (Chiaroni et al., 1997) reported the synthesis of an unsymmetrical derivative of pyrrolidine, like this compound, for developing new methods to synthesize optically pure amines or β-amino acids.

- Nitrone Ylides in Synthesis of N-Hydroxypyrrolidines : (Merino et al., 2011) developed a methodology for synthesizing all-cis-N-hydroxypyrrolidines, an area where this compound can play a crucial role.

Antibacterial Applications

- Quinolone Derivatives Synthesis for Antibacterial Activity : The study by (Okada et al., 1993) synthesized quinolone derivatives with this compound, showing significant antibacterial activities.

Miscellaneous Applications

- Protecting Group-Free Synthesis : (Dangerfield et al., 2009) reported a synthesis approach for hydroxypyrrolidines without using protecting groups, a technique that could potentially involve this compound.

Safety and Hazards

将来の方向性

Pyrrolidine compounds, including 3-Methoxypyrrolidin-1-amine, continue to be of great interest in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring .

作用機序

Target of Action

It’s worth noting that pyrrolidinone derivatives, which include 3-methoxypyrrolidin-1-amine, are known to interact with various biological targets due to their versatile structure .

Mode of Action

Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels.

Biochemical Pathways

Pyrrolidinone derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in bioactive compounds, such as nitrogen in pyrrolidinone derivatives, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidinone derivatives are known to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, temperature, and other environmental conditions can affect the stability and activity of the compound .

生化学分析

Biochemical Properties

3-Methoxypyrrolidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases. These interactions can influence the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, this compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting the overall neurotransmitter balance in the brain . Moreover, it can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters like dopamine and serotonin . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of proteins involved in neurotransmitter metabolism and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, such as alterations in neurotransmitter levels and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic effects, such as neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter metabolism. For example, it can influence the activity of monoamine oxidases, which are responsible for the breakdown of neurotransmitters like dopamine and serotonin . By modulating these metabolic pathways, this compound can affect the levels of neurotransmitters and other metabolites in the brain, thereby influencing overall brain function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cells, it can accumulate in certain compartments, such as the cytoplasm and mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

特性

IUPAC Name |

3-methoxypyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGLCGJGHWSXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677450 | |

| Record name | 3-Methoxypyrrolidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-13-1 | |

| Record name | 3-Methoxy-1-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypyrrolidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)

![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)

![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)